2,3-Dimethylnonadecane
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Overview
Description
2,3-Dimethylnonadecane is an organic compound with the molecular formula C21H44. It is a branched alkane, specifically a dimethyl derivative of nonadecane. This compound is characterized by its long carbon chain and the presence of two methyl groups attached to the second and third carbon atoms of the nonadecane backbone .
Preparation Methods
The synthesis of 2,3-Dimethylnonadecane can be achieved through various organic synthesis routes. One common method involves the alkylation of nonadecane with methylating agents under controlled conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
2,3-Dimethylnonadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Under strong oxidizing conditions, it can be converted to carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under the influence of UV light or heat.
Cracking: Thermal or catalytic cracking can break down the long carbon chain into smaller hydrocarbons.
Common reagents used in these reactions include halogens (for halogenation) and oxidizing agents like potassium permanganate or chromium trioxide (for oxidation). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dimethylnonadecane has several applications in scientific research:
Chemistry: It serves as a reference compound in the study of hydrocarbon behavior and properties.
Biology: It can be used in studies involving lipid metabolism and the role of branched alkanes in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases or conditions is ongoing.
Industry: It is used in the formulation of lubricants and as a standard in analytical chemistry.
Mechanism of Action
The mechanism by which 2,3-Dimethylnonadecane exerts its effects is primarily through its interactions with other molecules in its environment. As a non-polar molecule, it interacts with other non-polar substances through van der Waals forces. In biological systems, it may integrate into lipid membranes, affecting their fluidity and function .
Comparison with Similar Compounds
2,3-Dimethylnonadecane can be compared with other branched alkanes such as 3,3-Dimethylnonadecane and 2,2-Dimethylnonadecane. While these compounds share similar structural features, the position of the methyl groups can significantly influence their physical and chemical properties. For instance, the boiling and melting points may vary due to differences in molecular packing and intermolecular interactions .
Similar compounds include:
- 3,3-Dimethylnonadecane
- 2,2-Dimethylnonadecane
- Nonadecane
Properties
Molecular Formula |
C21H44 |
---|---|
Molecular Weight |
296.6 g/mol |
IUPAC Name |
2,3-dimethylnonadecane |
InChI |
InChI=1S/C21H44/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(4)20(2)3/h20-21H,5-19H2,1-4H3 |
InChI Key |
JXKFQCQTFUPIFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C(C)C |
Origin of Product |
United States |
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